molecular formula C16H16N4 B3198626 6-(4-Phenylpiperazin-1-yl)pyridine-3-carbonitrile CAS No. 1016493-10-9

6-(4-Phenylpiperazin-1-yl)pyridine-3-carbonitrile

Cat. No.: B3198626
CAS No.: 1016493-10-9
M. Wt: 264.32 g/mol
InChI Key: GKNMFMFFNXWZJA-UHFFFAOYSA-N
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Description

6-(4-Phenylpiperazin-1-yl)pyridine-3-carbonitrile is a chemical compound with the molecular formula C16H16N4. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. The compound features a piperazine ring substituted with a phenyl group and a pyridine ring with a cyano group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Phenylpiperazin-1-yl)pyridine-3-carbonitrile typically involves the reaction of 4-phenylpiperazine with 3-chloropyridine-6-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

6-(4-Phenylpiperazin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl and piperazine rings.

    Reduction: Reduced forms of the cyano group to amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-(4-Phenylpiperazin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an inhibitor or modulator of these receptors, affecting signal transduction pathways and cellular responses . The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Phenylpiperazin-1-yl)pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of biological targets makes it a versatile compound in scientific research .

Properties

IUPAC Name

6-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4/c17-12-14-6-7-16(18-13-14)20-10-8-19(9-11-20)15-4-2-1-3-5-15/h1-7,13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNMFMFFNXWZJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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